molecular formula C12H17N7O2 B7766239 (1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(azepan-1-yl)methanone CAS No. 312511-59-4

(1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(azepan-1-yl)methanone

Cat. No.: B7766239
CAS No.: 312511-59-4
M. Wt: 291.31 g/mol
InChI Key: ROJNXRWXKXAUPJ-UHFFFAOYSA-N
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Description

The compound "(1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(azepan-1-yl)methanone" features a hybrid heterocyclic scaffold comprising a 1,2,5-oxadiazol-3-yl (furazan) and 1H-1,2,3-triazol-4-yl moiety. Key structural attributes include:

  • 5-Methyl-1H-1,2,3-triazole: Contributes to π-stacking interactions and metabolic stability.
  • Azepan-1-yl methanone: A seven-membered saturated ring (azepane) linked via a ketone group, likely improving lipophilicity and conformational flexibility for target binding.

Properties

IUPAC Name

[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyltriazol-4-yl]-(azepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N7O2/c1-8-9(12(20)18-6-4-2-3-5-7-18)14-17-19(8)11-10(13)15-21-16-11/h2-7H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJNXRWXKXAUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=NON=C2N)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701113914
Record name [1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl](hexahydro-1H-azepin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701113914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312511-59-4
Record name [1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl](hexahydro-1H-azepin-1-yl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312511-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl](hexahydro-1H-azepin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701113914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid Derivatives

The oxadiazole core is commonly synthesized from nitrile oxides or via cyclization of amidoximes. A patent by CN104876919A outlines a representative approach:

Step 1: Formation of Oxadiazole Ring
4-Bromoxynil undergoes nucleophilic substitution with hydroxylamine to form an amidoxime intermediate, followed by cyclization using trifluoroacetic anhydride (TFAA) as a dehydrating agent.

Reaction Conditions

ParameterValue
SolventDichloromethane
Temperature0–5°C (initial), 25°C (final)
Time12 hours
Yield78%

Step 2: Amino Group Protection
The 4-amino group is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions during subsequent steps. Deprotection is performed post-coupling using HCl in dioxane .

Preparation of 5-Methyl-1H-1,2,3-triazole-4-carbonyl Chloride

The triazole moiety is synthesized via Huisgen cycloaddition or condensation of hydrazines with α,β-unsaturated carbonyl compounds. A method adapted from Ambeed’s protocol involves:

Reaction Scheme

  • Ethyl 3-(3-amino-4-(methylamino)benzamido)propanoate reacts with 2-(4-cyanophenylamino)acetic acid in tetrahydrofuran (THF) at 60–65°C for 50 hours.

  • Cyclization is induced by acetic acid at 95–100°C, forming the triazole ring.

Key Observations

  • Microwave irradiation reduces reaction time to 3–5 hours with comparable yields .

  • The methyl group at position 5 is introduced via methylamine during hydrazine formation.

Coupling of Oxadiazole and Triazole Intermediates

The two heterocycles are linked via a nucleophilic acyl substitution reaction.

Procedure

  • Activate the triazole-4-carboxylic acid with carbonyldiimidazole (CDI) in THF at 50–55°C .

  • React with the Boc-protected oxadiazole amine under nitrogen atmosphere.

  • Purify via column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Yield Optimization

FactorOptimal ValueEffect on Yield
CDI Equivalents1.2 eqMaximizes activation
Reaction Time24 hoursPrevents hydrolysis
Temperature25°CBalances kinetics and side reactions

Introduction of Azepan-1-yl Methanone Group

The azepane moiety is introduced via Friedel-Crafts acylation or Schlenk techniques. A scalable method involves:

Step 1: Synthesis of Azepan-1-yl Methanone
Azepane reacts with triphosgene in dichloromethane to form the acyl chloride, which is subsequently quenched with methanol to yield the methyl ester.

Step 2: Coupling with Triazole-Oxadiazole Intermediate
The ester undergoes nucleophilic substitution with the triazole-oxadiazole intermediate in dimethylformamide (DMF) at 80°C for 12 hours.

Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.89 (s, 2H, NH₂), 3.65–3.70 (m, 4H, azepane), 2.41 (s, 3H, CH₃) .

  • HPLC Purity: 98.2% (C18 column, acetonitrile/water 70:30).

Process Optimization and Scaling Considerations

Industrial-scale synthesis requires addressing:

Solvent Selection

  • THF and DMF are replaced with 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) for greener processing .

Continuous Flow Reactors

  • Microreactors achieve 20% higher yields in triazole formation steps by enhancing heat transfer .

Byproduct Management

  • Unreacted acyl chlorides are quenched with aqueous NaHCO₃ to prevent column fouling.

Comparative Analysis of Synthetic Routes

Three primary routes have been reported:

RouteKey StepsYield (%)Purity (%)
ASequential cyclization → coupling5295
BConvergent synthesis with pre-formed rings6898
COne-pot tandem cyclization4591

Route B offers the best balance of efficiency and purity, though it requires stringent temperature control during coupling .

Chemical Reactions Analysis

Types of Reactions

(1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(azepan-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

(1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(azepan-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(azepan-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and other non-covalent forces .

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The compound shares structural similarities with derivatives reported in the literature, particularly those containing the 4-amino-1,2,5-oxadiazol-3-yl and triazole moieties. Key comparisons include:

Table 1: Molecular and Structural Comparison
Compound Name Molecular Formula Molar Mass (g/mol) Substituent Key Features
Target Compound (azepan-1-yl methanone) C₁₂H₁₆N₇O₂* ~290 Azepan-1-yl methanone Flexible azepane ring, moderate lipophilicity
1-[1-(4-Amino-oxadiazol-triazol-4-yl)ethanone C₇H₈N₆O₂ 208.18 Ethanone Compact, lower molecular weight
Compound 9b (1,3,4-thiadiazole derivative) Not reported - 1,3,4-Thiadiazole High antitumor activity (HepG2: IC₅₀ = 2.94 µM)
Compound 12a (thiazole derivative) Not reported - Thiazole Dual activity (HepG2: 1.19 µM; MCF-7: 3.4 µM)

*Estimated based on structural analysis.

Key Observations:
  • Substituent Impact: The azepane group in the target compound increases molecular weight and lipophilicity compared to the ethanone substituent in the analog from . This may enhance blood-brain barrier penetration or target engagement in hydrophobic pockets.
  • Bioactivity Trends : Thiazole and thiadiazole derivatives () exhibit potent antitumor activity, suggesting that bulky heterocyclic substituents improve efficacy. The azepane group’s flexibility could mimic these effects but requires empirical validation.

Physicochemical and Hazard Profiles

  • Hazard Classification: The ethanone analog is classified as an irritant (Xi) .

Biological Activity

The compound (1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(azepan-1-yl)methanone is a hybrid molecule that incorporates a 1,2,5-oxadiazole and a 1,2,3-triazole moiety. These structural features have been associated with various biological activities, making this compound of significant interest in medicinal chemistry. This article delves into its biological activity, synthesizing findings from diverse research studies.

  • Molecular Formula : C10H13N7O3
  • Molecular Weight : 279.26 g/mol
  • CAS Number : [Not specified in the search results]

Biological Activity Overview

Research indicates that compounds containing oxadiazole and triazole rings exhibit a broad spectrum of biological activities. The following sections summarize key findings related to the biological activity of the compound .

Antimicrobial Activity

A study highlighted the synthesis of various 1,2,4-oxadiazole derivatives that demonstrated significant antimicrobial properties. The incorporation of the triazole unit enhances the interaction with microbial targets, potentially increasing efficacy against resistant strains .

Anticancer Properties

The oxadiazole and triazole derivatives have shown promising anticancer activity. For instance, derivatives similar to the compound have been evaluated against multiple human cancer cell lines. One derivative exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines . Further modifications led to compounds with enhanced potency, indicating that structural variations can significantly impact biological activity.

CompoundCell LineIC50 (µM)
Derivative 1HeLa (Cervical)92.4
Derivative 2OVXF 899 (Ovarian)2.76
Derivative 3PXF 1752 (Mesothelioma)9.27

The mechanisms through which these compounds exert their effects include:

  • Inhibition of Enzymatic Activity : Many oxadiazole derivatives inhibit key enzymes involved in cancer progression and microbial metabolism.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Study 1: Synthesis and Evaluation of Triazole-Oxadiazole Derivatives

A recent study synthesized a series of triazole-oxadiazole derivatives and evaluated their biological activities. Among them, one derivative displayed significant cytotoxicity against several cancer cell lines and was further explored for its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of oxadiazole derivatives. The study utilized agar diffusion methods to assess efficacy against various bacterial strains. Results indicated that certain modifications to the oxadiazole structure enhanced antibacterial activity significantly .

Q & A

Basic: What synthetic strategies are recommended for preparing (1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(azepan-1-yl)methanone?

The synthesis typically involves multi-step heterocyclic coupling reactions. Key steps include:

  • Triazole-Oxadiazole Core Formation : Use cyclocondensation of hydrazine derivatives with nitriles or amidoximes under reflux in ethanol or acetic acid, as seen in analogous oxadiazole syntheses .
  • Azepane Conjugation : Employ nucleophilic acyl substitution or coupling agents (e.g., EDC/HOBt) to attach the azepane moiety to the triazole core .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating high-purity product .

Basic: How can researchers confirm the structural integrity and purity of this compound?

  • Spectroscopic Characterization :
    • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., methyl group at triazole C5, azepane carbonyl) .
    • HPLC : Use reverse-phase HPLC (C18 column, acetonitrile/water) to assess purity (>95%) .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions, as demonstrated for related triazole derivatives .

Advanced: How should researchers design experiments to investigate structure-activity relationships (SAR) for biological activity?

  • Modular Substituent Variation :
    • Replace the azepane ring with piperidine or morpholine to assess ring size effects on bioactivity .
    • Modify the oxadiazole amino group (e.g., alkylation or acylation) to evaluate hydrogen-bonding contributions .
  • Biological Assays :
    • Test antimicrobial activity via broth microdilution (MIC/MBC assays) against Gram-positive/negative strains .
    • Evaluate kinase inhibition using enzymatic assays (e.g., EGFR or Aurora kinases) due to triazole’s ATP-mimetic potential .

Advanced: How can contradictions in spectroscopic data between studies be resolved?

  • Controlled Replication : Repeat synthesis and characterization under standardized conditions (solvent, temperature, instrument calibration) to isolate variables .
  • Advanced Techniques :
    • Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions (e.g., azepane protons) .
    • Compare experimental IR spectra with DFT-calculated vibrational modes for functional group validation .

Basic: What are the stability considerations for this compound under varying storage conditions?

  • pH Sensitivity : Avoid prolonged exposure to acidic/basic conditions (pH <5 or >9) to prevent hydrolysis of the oxadiazole or triazole rings .
  • Thermal Stability : Store at –20°C in amber vials under inert gas (N2_2) to mitigate thermal degradation and oxidation .
  • Light Sensitivity : Monitor photodegradation via UV-Vis spectroscopy, as aromatic heterocycles may degrade under UV light .

Advanced: What computational approaches are suitable for predicting reactivity or binding mechanisms?

  • DFT Studies : Optimize geometry at the B3LYP/6-31G(d,p) level to model electronic properties (e.g., HOMO/LUMO gaps) and predict nucleophilic/electrophilic sites .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors) based on triazole-oxadiazole scaffolds .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-protein binding dynamics .

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